molecular formula C13H14FNO2 B7868427 3-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile

3-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile

Cat. No.: B7868427
M. Wt: 235.25 g/mol
InChI Key: AKJMQSGYSOOANZ-UHFFFAOYSA-N
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Description

3-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile is an organic compound characterized by a fluoro-substituted benzene ring, a benzonitrile group, and a tetrahydro-2H-pyran-4-yl methoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile typically involves the following steps:

    Formation of the Tetrahydro-2H-pyran-4-yl Methoxy Group: This step involves the protection of an alcohol group using tetrahydro-2H-pyran in the presence of an acid catalyst.

    Nitrile Group Introduction: The nitrile group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the benzene ring is replaced by a cyano group.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Formation of 3-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid.

    Reduction: Formation of 3-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzylamine.

    Substitution: Formation of 3-Amino-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile.

Scientific Research Applications

3-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-((tetrahydro-2H-pyran-2-yl)methoxy)benzonitrile
  • 3-Fluoro-4-((tetrahydro-2H-pyran-4-yl)ethoxy)benzonitrile

Uniqueness

3-Fluoro-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. The presence of the fluoro group and the tetrahydro-2H-pyran-4-yl methoxy substituent contributes to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-fluoro-4-(oxan-4-ylmethoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO2/c14-12-7-11(8-15)1-2-13(12)17-9-10-3-5-16-6-4-10/h1-2,7,10H,3-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJMQSGYSOOANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=C(C=C(C=C2)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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